molecular formula C18H22N6O3S B2705689 2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-50-4

2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2705689
CAS RN: 898346-50-4
M. Wt: 402.47
InChI Key: YDCPUJKVFKXSLI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring, a nitrophenyl group, and a methylpiperazine ring . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the nitro group could be reduced to an amine, or the piperazine ring could undergo alkylation .

Scientific Research Applications

Antileukemic Agents

The synthesis of N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide (a key intermediate in the production of the antileukemic agent imatinib ) involves reduction of 4-methyl-3-nitrophenyl-4-methylpiperazin-1-yl-substituted benzamides. Imatinib, a tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) .

SIRT6 Inhibitors

Compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline has been identified as a potent SIRT6 inhibitor. SIRT6 is an enzyme involved in regulating cellular processes such as DNA repair, metabolism, and aging. Inhibition of SIRT6 may have implications for cancer therapy and age-related diseases .

Antipsychotic Medications

2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: (commonly known as olanzapine ) is used to treat schizophrenia and related psychoses. Its diverse polymorphic forms and solvates contribute to its pharmacological properties .

Biological Probes

The compound 2-(4-methylpiperazin-1-yl)ethan-1-amine serves as a valuable biological probe in research. Its interactions with receptors, enzymes, or other cellular components can shed light on physiological processes .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve developing new synthetic routes, studying its reactivity, or investigating its potential as a pharmaceutical or material .

properties

IUPAC Name

2-ethyl-5-[(4-methylpiperazin-1-yl)-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-3-14-19-18-23(20-14)17(25)16(28-18)15(22-10-8-21(2)9-11-22)12-4-6-13(7-5-12)24(26)27/h4-7,15,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCPUJKVFKXSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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